1,1-Dibromo-2-(4-cyanophenyl)ethene
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Overview
Description
1,1-Dibromo-2-(4-cyanophenyl)ethene is an organic compound with the molecular formula C₉H₅Br₂N and a molecular weight of 286.95 g/mol . This compound is characterized by the presence of two bromine atoms and a cyanophenyl group attached to an ethene backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibromo-2-(4-cyanophenyl)ethene can be synthesized through various methods. One common approach involves the bromination of 2-(4-cyanophenyl)ethene using bromine in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure the selective addition of bromine atoms to the ethene moiety .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromo-2-(4-cyanophenyl)ethene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 2-(4-cyanophenyl)ethene by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding epoxides or other oxidized products
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or other strong oxidizing agents in acidic or basic media
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-(4-cyanophenyl)ethene.
Oxidation: Epoxides and other oxidized derivatives
Scientific Research Applications
1,1-Dibromo-2-(4-cyanophenyl)ethene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1-Dibromo-2-(4-cyanophenyl)ethene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic addition reactions, while the cyanophenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoethane: Another dibromo compound with different reactivity due to the absence of a cyanophenyl group.
2,2-Dibromo-1-(4-bromophenyl)ethan-1-one: Contains an additional bromine atom and a carbonyl group, leading to different chemical properties
Uniqueness
Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C9H5Br2N |
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Molecular Weight |
286.95 g/mol |
IUPAC Name |
4-(2,2-dibromoethenyl)benzonitrile |
InChI |
InChI=1S/C9H5Br2N/c10-9(11)5-7-1-3-8(6-12)4-2-7/h1-5H |
InChI Key |
MNYZLXYRSKJQIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C(Br)Br)C#N |
Origin of Product |
United States |
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